1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl-
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Overview
Description
1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl- is an organic compound that belongs to the class of diketones Diketones are characterized by having two ketone groups in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl- can be achieved through several synthetic routes. One common method involves the Claisen condensation reaction between 3-hydroxybenzaldehyde and acetophenone, followed by a series of steps including reduction and oxidation to introduce the decanedione moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to maximize yield and purity. Specific details would depend on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the diketone groups would yield diols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ketone groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and targets would depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
1,4-Decanedione: Lacks the phenyl and hydroxyphenyl groups, making it less complex.
1,4-Decanedione, 1-phenyl-: Similar structure but without the hydroxyphenyl group.
1,4-Decanedione, 1-(3-hydroxyphenyl)-: Similar but lacks the second phenyl group.
Uniqueness
1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl- is unique due to the presence of both phenyl and hydroxyphenyl groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups may provide enhanced properties compared to similar compounds.
Properties
CAS No. |
591249-02-4 |
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Molecular Formula |
C22H26O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)-3-phenyldecane-1,4-dione |
InChI |
InChI=1S/C22H26O3/c1-2-3-4-8-14-21(24)20(17-10-6-5-7-11-17)16-22(25)18-12-9-13-19(23)15-18/h5-7,9-13,15,20,23H,2-4,8,14,16H2,1H3 |
InChI Key |
GSBNTHXIXXLLNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(CC(=O)C1=CC(=CC=C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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